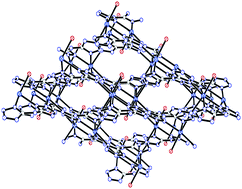Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
CrystEngComm Pub Date: 2008-11-21 DOI: 10.1039/B809415B
Abstract
Seven 3-D metallic complexes coordinated and controlled by the deprotonated anions of H2BTA


Recommended Literature
- [1] The electrostatic capacity of aluminium and tantalum anode films
- [2] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [3] One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes†
- [4] Inside back cover
- [5] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [6] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [7] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†
- [8] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [9] B-TUD-1: a versatile mesoporous catalyst†
- [10] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 16096-33-6









